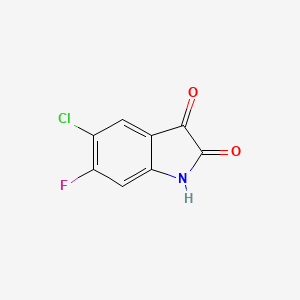

5-Chloro-6-fluoroindoline-2,3-dione

Beschreibung

Historical Context and Significance of Indoline-2,3-dione Derivatives in Organic and Medicinal Chemistry Research

First isolated in 1841 by Erdmann and Laurent as a product of the oxidation of indigo (B80030) dye, isatin (B1672199) has a rich history. Initially explored for its role in the dye industry, its true potential was later unlocked in the realm of medicinal chemistry. Researchers soon discovered that the isatin core could be chemically modified at various positions to generate a vast library of derivatives. These derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. jst.go.jp

The versatility of isatin stems from the reactivity of its carbonyl groups and the active hydrogen on the nitrogen atom, allowing for reactions such as condensation, N-alkylation, and ring-expansion. This chemical tractability has established isatin and its derivatives as crucial intermediates in the synthesis of complex heterocyclic compounds and as foundational structures in drug discovery programs. jst.go.jp

Importance of Halogenated Indoline-2,3-dione Systems in Contemporary Research

Research into halogenated isatins has demonstrated the profound impact of these modifications. For instance, studies on various 5-halo-isatin derivatives have been conducted to evaluate their potential as anticancer agents. jst.go.jp The presence and position of the halogen can lead to enhanced cytotoxic activity against various cancer cell lines. Furthermore, fluorine-containing isatin derivatives have been synthesized and investigated for their antibacterial activities. nih.gov The strategic placement of fluorine atoms, often in combination with other halogens, is a key area of exploration. For example, the synthesis of compounds like 1-(2-Chloro-6-fluorobenzyl)-5-fluoroindoline-2,3-dione highlights the effort to create complex halogenation patterns to fine-tune biological activity. mdpi.com The development of new fluorinated 1-benzylisatins and their subsequent conversion to water-soluble hydrazones has been explored to find new agents to combat plant diseases. mdpi.com

Within the broad family of halogenated isatins, 5-Chloro-6-fluoroindoline-2,3-dione stands out as a compound with significant, yet largely untapped, research potential. While extensive academic literature on this specific derivative is not yet available, it is recognized as a chemical building block and is commercially available. bldpharm.comvwr.com Its structure is confirmed by its CAS registry numbers and molecular formula.

The interest in this compound as a research target is predicated on the known biological activities of its structural analogs. The dual halogenation at the 5- and 6-positions of the benzene (B151609) ring is anticipated to confer unique electronic properties and biological activities. The combination of a chlorine and a fluorine atom can modulate the molecule's ability to interact with specific enzyme active sites or cellular receptors. Given that various fluorinated and chlorinated isatins have shown promise as antibacterial and anticancer agents, it is plausible that this compound could serve as a valuable starting material for the synthesis of novel therapeutic candidates. jst.go.jpnih.gov Its potential lies in its role as a key intermediate for creating a new generation of isatin derivatives with potentially enhanced efficacy and selectivity, warranting further investigation by the scientific community.

Table of Physicochemical Properties for this compound

This table summarizes the known and predicted physicochemical properties of the target compound.

| Property | Value | Source |

| CAS Number | 953897-06-8 | bldpharm.comvwr.com |

| 96202-57-2 (as 5-Fluoro-6-chloroisatin) | lookchem.com | |

| Molecular Formula | C₈H₃ClFNO₂ | vwr.com |

| Molecular Weight | 199.57 g/mol | myskinrecipes.com |

| SMILES | O=C1NC2=C(C=C(Cl)C(F)=C2)C1=O | bldpharm.com |

| Density (Predicted) | 1.613 g/cm³ | lookchem.com |

| pKa (Predicted) | 7.48 ± 0.20 | lookchem.com |

| LogP (Predicted) | 1.75190 | lookchem.com |

Table of Mentioned Compounds

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-chloro-6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQDDOVGRLCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 6 Fluoroindoline 2,3 Dione and Its Analogues

Classical Approaches for Indoline-2,3-dione Core Synthesis

The foundational methods for synthesizing the indoline-2,3-dione (isatin) scaffold have been established for over a century, with several key name reactions remaining relevant in modern organic synthesis. These classical routes typically involve the cyclization of substituted anilines or related precursors.

Sandmeyer Synthesis and its Adaptations for Substituted Anilines

The Sandmeyer synthesis is one of the most traditional and widely employed methods for preparing isatin (B1672199) and its derivatives. mdpi.comnih.govscispace.com The process generally begins with the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. nih.govnih.gov This intermediate is then isolated and cyclized using a strong acid, such as concentrated sulfuric acid, to yield the corresponding indoline-2,3-dione. nih.govnih.gov

The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups. scielo.br However, for anilines with increased lipophilicity, the classical conditions can result in poor solubility and incomplete cyclization. mdpi.com Modifications to the Sandmeyer process include the use of co-solvents or methanesulfonic acid to improve the solubility of lipophilic intermediates and facilitate the cyclization step. mdpi.com

A viable synthetic route for 6-chloro-7-fluoroindoline-2,3-dione (B1489576), an isomer of the title compound, adapts the Sandmeyer principles. It involves treating N-(3-chloro-2-fluorophenyl)-2-(hydroxyimino)acetamide with concentrated sulfuric acid, with gradual heating from 60°C to 90°C over three hours, to yield the product in approximately 80% yield after purification.

Stolle Synthesis: Mechanism and Scope

The Stolle synthesis provides a significant alternative to the Sandmeyer method and is versatile for producing both substituted and unsubstituted isatins. scielo.brscribd.com This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. scielo.brscribd.com This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride, boron trifluoride, or titanium tetrachloride, to afford the indoline-2,3-dione. scielo.brscribd.com The Stolle method is also applicable to the synthesis of 1-aryl and polycyclic isatins. scribd.com

| Reactants | Conditions | Product | Reference(s) |

| Primary or secondary arylamine, Oxalyl chloride | Lewis acid (e.g., AlCl₃, BF₃·Et₂O, TiCl₄) | Substituted indoline-2,3-dione | scielo.brscribd.com |

Gassman Method and Related Oxidative Cyclization Protocols

The Gassman synthesis offers a distinct and versatile route to indoles and, by extension, can be adapted for indoline-2,3-diones. nih.govwikipedia.org The general mechanism for indole (B1671886) synthesis involves the reaction of an aniline with a ketone bearing a thioether substituent. wikipedia.org The process is a one-pot reaction where an aniline is first oxidized with tert-butyl hypochlorite (B82951) to form a chloramine. This is followed by the addition of a keto-thioether at low temperatures, leading to a sulfonium (B1226848) ion. The addition of a base, like triethylamine, deprotonates the sulfonium ion to create a sulfonium ylide, which then undergoes a google.commdpi.com-sigmatropic rearrangement. The resulting ketone undergoes condensation to form a 3-thiomethylindole. wikipedia.org For the synthesis of isatins, this methodology would require subsequent oxidation of the indole ring.

A notable application of a related strategy is the synthesis of the intermediate 6-chloro-5-fluoroindole (B46869) from 3-chloro-4-fluoroaniline (B193440). This method involves a reaction with boron trichloride (B1173362) and chloroacetonitrile (B46850) in the presence of aluminum trichloride, followed by hydrolysis and reduction. google.com

J. Martinet Synthesis for Isatin Derivatives

The Martinet synthesis is another classical approach for obtaining isatin derivatives. nih.govscielo.br This method involves the reaction of a primary or secondary aniline with an ester of mesoxalic acid (or its hydrate) in the absence of oxygen to produce a dioxindole. scielo.br Subsequent oxidation of the dioxindole yields the corresponding isatin. The reaction proceeds through the initial attack of the aniline's amino group on the carbonyl of the oxomalonate (B1226002) ester, followed by cyclization and decarboxylation. scielo.br

Contemporary and Green Synthetic Strategies for Substituted Indoline-2,3-diones

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. The synthesis of halogenated indoline-2,3-diones has benefited from these advancements, particularly through the use of microwave-assisted techniques.

Microwave-Assisted Synthesis of Halogenated Indoline-2,3-diones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or reduced solvent conditions. researchgate.netresearchgate.netmdpi.com This technique has been successfully applied to the synthesis of various halogenated indoline-2,3-diones and their derivatives. researchgate.netsmolecule.com

For instance, the synthesis of novel fluorinated indole derivatives can be achieved by reacting 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. researchgate.net These reactions are often completed in short timeframes (9-15 minutes) with good to excellent yields (64-92%). researchgate.net The use of a copper dipyridine dichloride catalyst in conjunction with microwave irradiation has been shown to be effective. researchgate.net Similarly, microwave irradiation can be used to facilitate the Vilsmeier-Haack formylation of various substrates, a reaction that can be a step in the synthesis of certain isatin precursors. mdpi.com

The N-alkylation of isatins, including chlorinated derivatives, can also be expedited using microwave irradiation with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol (B145695). semanticscholar.org This method allows for rapid synthesis and often results in the precipitation of pure products, avoiding the need for extensive purification. semanticscholar.org

| Reactants | Conditions | Product | Yield | Reaction Time | Reference(s) |

| 5-Fluoroindoline-2,3-dione, Various anilines | Microwave irradiation, CuPy₂Cl₂ catalyst | Novel fluorinated indole derivatives | 64-92% | 9-15 min | researchgate.net |

| Isatin, Benzyl (B1604629) chloride | Microwave irradiation (140°C), DBU, Ethanol | 1-Benzylindoline-2,3-dione | High | 10 min | semanticscholar.org |

| 5-Chloroisatin (B99725), 2,6-Dichlorobenzyl bromide | Microwave irradiation, DBU, Ethanol | 1-(2,6-Dichlorobenzyl)-5-chloroindoline-2,3-dione | High | 10-25 min | semanticscholar.org |

Catalytic Approaches in Indoline-2,3-dione Formation (e.g., Cu/B2pin2 Systems)

Catalytic systems involving copper have become pivotal in modern organic synthesis for their efficiency and versatility. In the context of creating complex organic molecules, copper-catalyzed reactions utilizing bis(pinacolato)diboron (B136004) (B2pin2) are notable for the formation of carbon-boron bonds. These borylation reactions are instrumental in preparing organoboron compounds, which are key intermediates in many synthetic pathways. nih.govorgsyn.org

Specifically, copper-catalyzed triboration of terminal alkynes with B2pin2 has been developed, yielding 1,1,2-triborylalkenes under mild conditions with broad substrate scope. nih.gov This process typically uses a simple copper salt like Cu(OAc)2. nih.gov Similarly, a copper(II)-catalyzed γ-borylation of acetylenic esters using B2pin2 has been demonstrated in water, showcasing high regio- and stereoselectivity to produce (Z)-γ-borylated products. nsf.gov The borylcopper species, generated in situ, can add across carbon-carbon multiple bonds in a process known as borylcupration, which is a fundamental step in these transformations. core.ac.uk

While these Cu/B2pin2 systems are powerful tools for introducing boron functional groups into molecules, which can then be further transformed, their direct application as the primary catalytic system for the cyclization and formation of the indoline-2,3-dione ring itself is not a widely documented mainstream approach. The utility of these systems lies more in the preparation of functionalized precursors that could potentially be used to build the indoline (B122111) scaffold.

Environmentally Benign Protocols for Indoline-2,3-dione Synthesis

The development of environmentally friendly, or "green," synthetic methods is a major focus in contemporary chemistry, aiming to reduce waste, avoid harsh reagents, and utilize safer solvents. Several such protocols have been established for the synthesis of the indoline-2,3-dione (isatin) core and its derivatives.

Key strategies in green synthesis for this scaffold include:

Use of Aqueous Media: Water is an ideal green solvent due to its safety, availability, and low environmental impact. An efficient method for synthesizing spiroheterocycles from isatins involves a multicomponent domino reaction catalyzed by sulfamic acid in water, which offers mild conditions, quantitative yields, and a simple purification process where the catalyst can be recovered and reused. bohrium.com

Mechanochemistry: Solvent-free reaction conditions represent a significant step towards greener chemistry. The synthesis of spiro[indole-pyrrolidine] derivatives has been achieved through mechanochemical (grinding) methods, which are solvent-free, occur at ambient temperature, and have short reaction times, leading to excellent yields. nih.gov

Bio-organic Catalysts: Utilizing sustainable and biodegradable catalysts is another green approach. The three-component reaction of isatins, hydantoin, and β-diketones can be catalyzed by the bio-organic catalyst taurine (B1682933) (2-aminoethanesulfonic acid) in an aqueous medium. bohrium.com

Catalyst-Free Syntheses: In some cases, the need for a catalyst can be eliminated entirely. A one-pot, multi-component synthesis of 4'-(substituted phenyl)spiro[indoline-3,3'- bohrium.comnih.govresearchgate.nettriazolidine]-2,5'-diones has been successfully performed without a catalyst in a glycerol-water solvent system, which is an environmentally friendly alternative to volatile organic solvents. figshare.comtandfonline.com

These methods highlight a shift towards more sustainable practices in the synthesis of complex heterocyclic compounds like indoline-2,3-diones.

Interactive Table 1: Summary of Environmentally Benign Synthetic Protocols for Indoline-2,3-dione Derivatives

| Methodology | Key Features | Catalyst | Solvent System | Advantages |

| Multicomponent Domino Reaction bohrium.com | Synthesis of spiroheterocycles | Sulfamic acid | Water | Mild conditions, quantitative yields, reusable catalyst |

| Mechanochemical Synthesis nih.gov | Synthesis of spiro[indole-pyrrolidine] derivatives | None | Solvent-free | Ambient temperature, short reaction times, excellent yields |

| Bio-organic Catalysis bohrium.com | Three-component reaction of isatins | Taurine | Aqueous media | Sustainable, bio-organic catalyst |

| Catalyst-Free Synthesis figshare.comtandfonline.com | One-pot multi-component synthesis | None | Glycerol-water | Environmentally friendly solvent, simple workup, high yields |

Targeted Synthesis of 5-Chloro-6-fluoroindoline-2,3-dione

The specific synthesis of this compound can be approached through two main strategic pathways: direct halogenation of a pre-formed scaffold or building the ring from a precursor that already contains the required halogen substituents.

Synthesis from Precursors with Pre-installed Halogen Substituents

A more reliable and common strategy for synthesizing specifically substituted indoline-2,3-diones involves starting with precursors where the halogen atoms are already in the desired positions on the aromatic ring. The general synthesis of isatins often begins with a substituted aniline.

For the target compound, this compound, a plausible synthetic route would start with 4-chloro-5-fluoroaniline . This precursor contains the necessary halogen substitution pattern. A common isatin synthesis, the Sandmeyer isonitrosoacetanilide isatin synthesis, can be adapted for this purpose. The general steps are:

Reaction of the substituted aniline (4-chloro-5-fluoroaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.

Cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a catalyst and a solvent.

This type of cyclization has been reported for analogous compounds. For example, the synthesis of 6-bromo-7-fluoroindoline-2,3-dione (B1445371) proceeds from N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide with concentrated sulfuric acid. Similarly, 6-chloro-5-fluoroindole has been synthesized from 3-chloro-4-fluoroaniline via a different route involving reaction with boron trichloride and chloroacetonitrile. google.com Subsequent oxidation of the resulting 5-chloro-6-fluoroindole could also potentially yield the desired dione (B5365651). This precursor-based approach provides unambiguous control over the final substitution pattern.

Derivatization Chemistry of this compound

The indoline-2,3-dione scaffold possesses several reactive sites that allow for further chemical modification. A key site for derivatization is the nitrogen atom of the indole ring.

N-Alkylation and N-Arylation Reactions on the Indoline-2,3-dione Nitrogen

The nitrogen atom of the indoline-2,3-dione core can be readily functionalized through N-alkylation or N-arylation reactions. This is typically achieved by first deprotonating the nitrogen with a suitable base to form an anion, which then acts as a nucleophile to attack an alkyl or aryl halide.

A general procedure involves:

Treating the this compound with a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF). mdpi.comsemanticscholar.org This generates the corresponding sodium salt of the isatin.

Adding an appropriate electrophile, such as a benzyl halide or an alkyl iodide, to the reaction mixture. mdpi.comsemanticscholar.org The nucleophilic nitrogen anion displaces the halide to form the N-substituted product.

This method has been used effectively for the synthesis of a series of fluorinated 1-benzylisatins from 5-fluoro-isatin, achieving high yields. mdpi.com The reaction is versatile and can accommodate various substituted benzyl halides, allowing for the introduction of a wide range of functional groups onto the nitrogen atom. mdpi.comresearchgate.net

Interactive Table 2: Examples of N-Alkylation of Fluorinated Isatins

| Isatin Precursor | Alkylating Agent | Product | Yield | Reference |

| 5-Fluoroindoline-2,3-dione | 2-Fluorobenzyl chloride | 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | 95% | mdpi.com |

| 5-Fluoroindoline-2,3-dione | 2-Chlorobenzyl chloride | 1-(2-Chlorobenzyl)-5-fluoroindoline-2,3-dione | 92% | mdpi.com |

| 5-Fluoroindoline-2,3-dione | 2,6-Difluorobenzyl bromide | 1-(2,6-Difluorobenzyl)-5-fluoroindoline-2,3-dione | 85% | mdpi.com |

| 5-Fluoroindoline-2,3-dione | 2-Chloro-6-fluorobenzyl chloride | 1-(2-Chloro-6-fluorobenzyl)-5-fluoroindoline-2,3-dione | 90% | mdpi.com |

This derivatization is a key step in modifying the properties of the parent compound for various applications in chemical and biological research.

Functionalization at the C2 and C3 Carbonyl Positions:

The dicarbonyl nature of the indoline-2,3-dione core, particularly the highly reactive C3-carbonyl group, is central to its synthetic utility. This position readily undergoes condensation reactions with various nucleophiles, leading to a diverse array of derivatives.

The C3-carbonyl of the isatin ring is susceptible to nucleophilic attack by primary amines and related compounds, leading to the formation of C=N double bonds through a condensation reaction. mdpi.com This process typically involves the reaction of the isatin derivative with an amine, hydrazine (B178648), or thiosemicarbazide (B42300) in a suitable solvent, often with acid catalysis, to yield the corresponding imine (Schiff base), hydrazone, or thiosemicarbazone.

Imine (Schiff Base) Formation: The reaction of an isatin with a primary amine yields a 3-iminoindolin-2-one derivative. This reaction is a fundamental transformation for creating molecular hybrids. For instance, various 5-substituted isatins are condensed with amino-pyridines to form Schiff bases, which can be further modified. pkheartjournal.com Similarly, the condensation of substituted isatins with 2-aminobenzoxazole (B146116) has been used to synthesize novel isatin-benzoxazole conjugates. biointerfaceresearch.com

Hydrazone Formation: Hydrazones are synthesized by condensing isatins with hydrazine derivatives. mdpi.com In a typical procedure, an appropriate indoline-2,3-dione is treated with a hydrazinyl intermediate in ethanol with a catalytic amount of glacial acetic acid, and the mixture is refluxed. dovepress.comnih.gov This method has been used to prepare a series of 5-chloro-3-(2-(6,7-dimethoxyquinazolin-4-yl)hydrazono)indolin-2-one by reacting 5-chloroindoline-2,3-dione with a quinazoline (B50416) hydrazine derivative. dovepress.com

Thiosemicarbazone Formation: The reaction with thiosemicarbazide or its derivatives yields 3-thiosemicarbazone-indolin-2-ones. These compounds are of significant interest, and their synthesis often involves the straightforward condensation of the isatin with the appropriate thiosemicarbazide. For example, 5-chloroisatin has been used to prepare thiosemicarbazone derivatives as intermediates in the synthesis of potential therapeutic agents. iucr.org

Table 1: Synthesis of Imine and Hydrazone Derivatives from Halogenated Isatins

| Isatin Derivative | Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-Chloroindoline-2,3-dione | 4-Hydrazinyl-6,7-dimethoxyquinazoline | Hydrazone | Ethanol, glacial acetic acid, reflux | dovepress.com |

| 5-Fluoroindoline-2,3-dione | 4-Hydrazinyl-6,7-dimethoxyquinazoline | Hydrazone | Ethanol, glacial acetic acid, reflux | dovepress.com |

| 5-Chloroindoline-2,3-dione | N-[4-(4-chlorophenyl)thiazol-2-yl]thiosemicarbazide | Thiosemicarbazone (Schiff Base) | Not specified | ijpsonline.com |

| 5-Substituted Isatins (H, Br, NO2) | 2-Amino-pyridine | Imine (Schiff Base) | Not specified | pkheartjournal.com |

Oximes are formed by the reaction of the C3-carbonyl group with hydroxylamine or its salts. This reaction is a standard method for derivatizing ketones and aldehydes. nih.gov For fluorinated isatins, such as 5-fluoroindoline-2,3-dione (5-fluoroisatin), the corresponding oxime, 5-fluoroindoline-2,3-dione 3-oxime, can be synthesized. This ligand has been used in coordination chemistry to form metal complexes. For example, a copper(II) complex, trans-bis(5-fluoroindoline-2,3-dione 3-oximato-κ2O2,N3)-trans-bis(pyridine-κN)copper(II), was synthesized by reacting 5-fluoroisatin (B27256) 3-oxime with copper(II) acetate (B1210297) monohydrate in methanol. iucr.orgiucr.org The synthesis of the oxime ligand itself is a precursor step to forming such complexes. iucr.org The general procedure for preparing the oxime involves treating the isatin with hydroxylamine hydrochloride in a suitable solvent. mdpi.com

Table 2: Synthesis of a Metal Complex from a Fluorinated Isatin Oxime

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-Fluoroisatin 3-oxime (deprotonated with KOH) | Copper(II) acetate monohydrate | [Cu(C8H4FN2O2)2(C5H5N)2] | Methanol, room temperature, 8h, recrystallized from pyridine/methanol | iucr.orgiucr.org |

Spiro-Fused Systems and Ring Expansion Reactions

The C3-carbonyl group of isatin is a key functional group for constructing spiro-fused heterocyclic systems. These reactions often involve multicomponent reactions where isatin condenses with other reagents to form a spirocyclic center at the C3 position. beilstein-journals.org

A common strategy involves the reaction of isatins with compounds containing active methylene (B1212753) groups and an amine or other nucleophile in a one-pot synthesis. For example, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized through a three-component reaction of an arylamine, an isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org The reaction is sensitive to the electronic nature of the substituents on the arylamine, with electron-donating groups favoring the reaction. beilstein-journals.org This approach highlights a pathway to complex spirooxindoles from simple precursors. While this specific reaction was reported for various substituted isatins, the methodology is applicable to this compound, provided the electronic and steric factors are favorable.

Ring expansion reactions, while less common, represent another synthetic avenue. These transformations would involve the cleavage of one of the bonds in the five-membered ring and subsequent re-cyclization to form a larger ring system, such as a quinoline (B57606) or benzodiazepine (B76468) derivative.

Table 3: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]

| Isatin Component | Amine Component | Active Methylene Component | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Substituted Isatins | Arylamines (with electron-donating groups) | Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Acetic acid, room temperature, 8-10 hours | beilstein-journals.org |

Click Chemistry Conjugation Strategies (e.g., Triazole Formation)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for conjugating molecular fragments. researchgate.net This strategy can be applied to isatin derivatives to create complex molecular architectures. To utilize this chemistry, the isatin scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group.

The N1 position of the isatin ring is a common site for introducing these functional groups. For example, an isatin can be N-alkylated with a propargyl halide to introduce a terminal alkyne. Alternatively, reaction with an azido-functionalized alkyl halide can introduce an azide group. Once functionalized, the isatin-alkyne or isatin-azide can undergo a click reaction with a complementary azide or alkyne-containing molecule. This reaction typically proceeds under mild conditions, often in water or a mixture of solvents, using a copper(I) catalyst, to form a stable 1,2,3-triazole ring linking the two fragments. researchgate.netresearchgate.net This strategy is highly versatile for creating bioconjugates or complex drug-like molecules. nih.govmdpi.com The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly useful in biological systems. nih.gov

Mannich Base Derivatization

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a secondary amine. ijpsonline.comneu.edu.tr In the context of isatin chemistry, the N-H proton at the N1 position is sufficiently acidic to act as the active hydrogen component. The reaction of this compound with formaldehyde and a secondary amine (such as piperidine, morpholine, or dimethylamine) would yield the corresponding N-aminomethylated Mannich base. pkheartjournal.comjptcp.com

This reaction is typically carried out by refluxing the components, sometimes in the presence of an acid catalyst. pkheartjournal.com The resulting Mannich bases are valuable synthetic intermediates. For instance, N-Mannich bases of various isatin Schiff bases have been synthesized by reacting the pre-formed Schiff base with formaldehyde and a secondary amine. pkheartjournal.comijpsonline.com This two-step approach allows for the introduction of diversity at both the C3 and N1 positions of the isatin core. Studies on 5-fluoroisatin have shown the synthesis of a series of Mannich bases by reacting it with formaldehyde and various secondary amines, followed by conversion to Schiff bases. jptcp.com

Table 4: Synthesis of Mannich Bases from Substituted Isatins

| Isatin Derivative | Amine | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-Fluoroisatin | Piperidine, Morpholine, Pyrrolidine, etc. | N-Mannich Base | Reaction with formaldehyde and amine | jptcp.com |

| 5-Substituted Isatin Schiff Bases | Dimethylamine, Diethylamine, Piperazine (B1678402), etc. | N-Mannich Base of a Schiff Base | Refluxing with formaldehyde and amine | pkheartjournal.com |

| 5-Chloroisatin Schiff Bases | Secondary amines | N-Mannich Base of a Schiff Base | Reaction with formaldehyde and amine | ijpsonline.com |

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 6 Fluoroindoline 2,3 Dione Derivatives

Oxidation and Reduction Reactions of the Indoline-2,3-dione Core

The indoline-2,3-dione core of 5-Chloro-6-fluoroindoline-2,3-dione is susceptible to both oxidation and reduction, leading to a variety of transformed products. The reactivity of this core is a hallmark of isatin (B1672199) chemistry, allowing for the generation of diverse molecular architectures.

Oxidation: The indoline-2,3-dione moiety can be oxidized to form corresponding quinone derivatives. This transformation typically involves the use of strong oxidizing agents. For instance, similar isatin analogs are known to undergo oxidation with reagents like potassium permanganate (B83412) or chromium trioxide. smolecule.com This reaction opens pathways to quinone-based structures, which are of interest in various fields of chemistry.

Reduction: The carbonyl groups at the C2 and C3 positions are readily reduced. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed to convert the dione (B5365651) into its corresponding diol or to selectively reduce one of the carbonyl groups. smolecule.com This allows for the synthesis of various hydroxylated indoline (B122111) derivatives. The selective reduction of one carbonyl group over the other can often be achieved by carefully selecting the reducing agent and reaction conditions.

The following table summarizes the typical reagents used for the oxidation and reduction of the related indoline-2,3-dione core:

| Reaction Type | Common Reagents | Potential Products |

| Oxidation | Potassium permanganate, Chromium trioxide | Quinone derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Indoline-2,3-diol, 2-hydroxyindolin-3-one, 3-hydroxyindolin-2-one |

Nucleophilic and Electrophilic Substitution Reactions on the Halogenated Aromatic Ring

The aromatic ring of this compound, being substituted with both a chlorine and a fluorine atom, is a key site for substitution reactions. The electronic nature of these halogens, combined with the electron-withdrawing effect of the dione system, dictates the regioselectivity and feasibility of these transformations.

Nucleophilic Aromatic Substitution (Nu-Ar): The presence of electron-withdrawing groups (the dicarbonyl moiety) and the halogen atoms themselves makes the aromatic ring susceptible to nucleophilic attack. Under appropriate conditions, the chlorine or fluorine atom can be displaced by a variety of nucleophiles. smolecule.com The relative reactivity of the C-Cl versus the C-F bond towards nucleophilic substitution will depend on the specific nucleophile and reaction conditions, including the solvent and temperature. Nucleophiles such as amines, thiols, and alkoxides can be used to introduce new functional groups onto the aromatic ring. smolecule.com

Electrophilic Aromatic Substitution (E-Ar): While the electron-withdrawing nature of the indoline-2,3-dione core and the halogens deactivates the aromatic ring towards electrophilic attack, such reactions can still occur under forcing conditions. The directing effects of the existing substituents (chloro, fluoro, and the fused pyrrole (B145914) ring) will determine the position of the incoming electrophile.

The reactivity of the halogenated aromatic ring is a crucial aspect of the chemistry of this compound, enabling the synthesis of a wide array of substituted derivatives.

Condensation Reactions at the Ketonic Groups (C2 and C3)

The carbonyl groups at positions 2 and 3 of the indoline-2,3-dione core are highly reactive and serve as primary sites for condensation reactions with various nucleophiles. These reactions are fundamental to the synthetic utility of isatins, allowing for the construction of more complex heterocyclic systems.

The C3-carbonyl group is particularly electrophilic and readily undergoes condensation with a wide range of compounds containing active methylene (B1212753) groups or primary amino functionalities. For instance, condensation with substituted phenylhydrazines can yield 3-arylhydrazino derivatives. nih.gov Similarly, reactions with amines can lead to the formation of Schiff bases or other N-substituted products. smolecule.com

Microwave-assisted synthesis has been shown to be an efficient method for carrying out condensation reactions with isatin derivatives, often leading to high yields and short reaction times. For example, the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation has been reported to produce novel fluorinated indole (B1671886) derivatives in yields ranging from 64% to 92% within 9 to 15 minutes.

These condensation reactions are pivotal for creating diverse molecular libraries based on the this compound scaffold.

Ring-Opening and Rearrangement Pathways of Indoline-2,3-dione

The indoline-2,3-dione ring system, while relatively stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures. These transformations further expand the synthetic potential of this compound.

Ring-Opening: The amide bond within the pyrrolidone ring can be cleaved under hydrolytic conditions (either acidic or basic), leading to the formation of a substituted 2-aminophenylglyoxylic acid derivative. This reaction provides a route to acyclic compounds or can be a precursor for further synthetic manipulations.

Rearrangement Pathways: Isatin derivatives can participate in various rearrangement reactions. One notable example is the Hofmann rearrangement. While not directly a rearrangement of the indoline-2,3-dione itself, related structures can be involved in such transformations. More specifically to the isatin core, certain reactions can lead to rearrangements of the ring system, although specific examples for this compound are not extensively documented in the provided search results. The potential for such rearrangements, however, is an inherent feature of the isatin scaffold.

These ring-opening and rearrangement pathways offer alternative synthetic routes from this compound to access a broader range of chemical structures.

Coordination and Chelation Chemistry with Metal Ions

The indoline-2,3-dione scaffold, particularly when functionalized, can act as a ligand, coordinating with various metal ions to form metal complexes. The oxygen and nitrogen atoms of the dione and its derivatives can act as donor atoms.

Derivatives of isatin, such as isatin oximes, have been shown to form coordination compounds with metal ions like copper(II). iucr.orgiucr.org In these complexes, the isatin derivative can act as a bidentate ligand, coordinating to the metal center through both a nitrogen and an oxygen atom, forming a stable five-membered chelate ring. iucr.org For example, a copper(II) complex with 5-fluoroisatin (B27256) 3-oxime has been synthesized and characterized, revealing a distorted octahedral geometry around the copper ion. iucr.orgiucr.org

The ability of this compound and its derivatives to form metal complexes is significant for several reasons. It opens up avenues in the field of coordination chemistry and can lead to the development of new materials with interesting magnetic, optical, or catalytic properties. The specific coordination behavior will be influenced by the nature of the metal ion, the solvent system, and the other ligands present in the coordination sphere.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloro 6 Fluoroindoline 2,3 Dione and Analogues

Impact of Halogen Substitution on Biological Activity and Molecular Interactions

Halogens, owing to their unique electronic and steric properties, are pivotal in modulating the biological activity of the indoline-2,3-dione core. Their strategic incorporation can influence everything from a molecule's ability to cross cell membranes to its binding affinity for a specific biological target.

The position of chlorine and fluorine atoms on the indoline-2,3-dione ring system profoundly impacts the molecule's electronic distribution and lipophilicity, two key determinants of its pharmacokinetic and pharmacodynamic properties.

The presence of electron-withdrawing groups like halogens can significantly alter the electronic environment of the indoline-2,3-dione nucleus. For instance, a nitro group, which is strongly electron-withdrawing, can deactivate the ring and reduce interactions with target enzymes. acs.org This effect is also dependent on the substituent's position. acs.org The introduction of fluorine, in particular, is known to enhance biological activity and chemical stability. In some cases, the difluoromethyl group can increase lipophilicity.

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical factor in its ability to be absorbed, distributed, metabolized, and excreted (ADME). The introduction of fluorine atoms can have a complex effect on lipophilicity, influenced by their position, the ring size, and the presence of other functional groups. researchgate.net For example, in a series of indole (B1671886) derivatives, the substitution pattern of fluorine on a propyl group attached to the indole nitrogen had a noticeable impact on lipophilicity. researchgate.net The nature of the halogen itself also plays a role; for example, bromo-substituted derivatives have shown moderate to weak antibacterial activity, while fluoro- and chloro-substituted analogues displayed more modest effects. mdpi.com

The following table illustrates the calculated properties of 5-Chloro-6-fluoroindoline-2,3-dione:

| Property | Value |

| Molecular Weight | 199.57 g/mol |

| Molecular Formula | C₈H₃ClFNO₂ |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Formal Charge | 0 |

| Heavy Atom Count | 12 |

| Complexity | 241 |

| Data sourced from available chemical databases. |

The presence and position of halogen atoms on the indoline-2,3-dione scaffold can significantly modulate its binding affinity to various biological receptors. This is often attributed to the ability of halogens to form halogen bonds, a type of non-covalent interaction with electron-rich atoms in the receptor's binding pocket.

Studies on various heterocyclic compounds have demonstrated the importance of halogen substitution in receptor binding. For instance, in a series of indazole and piperazine (B1678402) derivatives targeting dopamine (B1211576) and serotonin (B10506) receptors, the introduction of halogens at the ortho and meta positions of a phenyl ring was found to be more favorable for binding affinity than ether and thioether substituents. nih.gov Specifically, electron-withdrawing substituents like halogens at the ortho position of a phenyl ring led to a decrease in binding affinity for the 5-HT1A receptor. nih.gov

In the context of indoline-2,3-dione derivatives, di-halogen substitution has been shown to significantly influence biological activity through halogen bonding. mdpi.com The chlorine atoms in these compounds can form favorable interactions with the binding sites of their target proteins. mdpi.com

Influence of N-Substitution Patterns on Molecular Conformation and Bioactivity

Modification at the N-1 position of the indoline-2,3-dione ring is a common strategy to alter the molecule's conformation and, consequently, its biological activity. The introduction of various substituents at this position can influence the orientation of other parts of the molecule, affecting how it interacts with its biological target.

For example, in a series of 5-fluoroindoline-2,3-dione derivatives, the introduction of different benzyl (B1604629) groups at the N-1 position led to a range of cytotoxic and anti-phytopathogenic activities. mdpi.com Specifically, the presence of ortho-fluoro, chloro, or bis-fluoro substitutions on the benzyl ring influenced the biological activity. mdpi.com The synthesis of these N-substituted derivatives often involves the reaction of the corresponding isatin (B1672199) with an appropriate alkyl or benzyl halide. mdpi.com

The conformation of the N-substituent relative to the indoline-2,3-dione core is crucial for its interaction with the target protein. Crystal structure analyses of N-substituted isatin derivatives have provided insights into their three-dimensional arrangements and intermolecular interactions. For instance, the crystal structure of a copper complex with 5-fluoroisatin (B27256) 3-oxime revealed that the isatin oxime acts as a bidentate ligand, forming a five-membered metallacycle. iucr.org

Stereochemical Considerations in Indoline-2,3-dione Derivatives

Stereochemistry plays a critical role in the biological activity of many drug molecules, and indoline-2,3-dione derivatives are no exception. The presence of chiral centers or the possibility of E/Z isomerism can lead to significant differences in the pharmacological profiles of stereoisomers.

It has been long established that stereochemistry is fundamental to biological activity. rsc.org In some cases, even though a compound may exist as a mixture of E and Z isomers in solution, only one isomer may be biologically active, requiring an in-situ conversion to the active form before binding to the target. rsc.org

For instance, in a study of 3-(benzylidene)-2-oxo-indoline derivatives, it was found that the Z-diastereomer exhibited better docking scores on the target enzyme compared to the E-diastereomer. rsc.org This highlights the importance of considering the stereochemistry of such compounds in drug design.

The synthesis of stereochemically pure indoline-2,3-dione derivatives can be challenging but is often necessary to fully understand their structure-activity relationships. The formation of dispiro compounds from substituted isatins can lead to the creation of multiple stereogenic centers, and the isolation of a single stereoisomer is often a key objective. iucr.org The detailed stereochemistry of these complex molecules can be elucidated using techniques such as single-crystal X-ray analysis. iucr.org

Computational Chemistry in SAR/SPR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity and structure-property relationships of small molecules. Techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how a ligand will interact with its biological target at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of indoline-2,3-dione derivatives, molecular docking has been employed to understand their interactions with various enzymes. For example, docking studies of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives against α-glucosidase and α-amylase have helped to rationalize their observed inhibitory activities. nih.gov These studies revealed that the binding affinity was influenced by the nature and position of substituents on both the isatin ring and the benzene sulfonamide moiety. nih.gov

Similarly, molecular docking simulations of fluorinated isatins have provided insights into their interactions with biological targets. mdpi.com These simulations can help to explain the observed biological activities and guide the design of more potent and selective inhibitors. The docking scores, which represent the predicted binding affinity, can be used to rank a series of compounds and prioritize them for further experimental evaluation. chemmethod.com

The results of molecular docking studies are often visualized to show the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. chemmethod.com These visualizations can provide a detailed picture of the binding mode and help to explain the structure-activity relationships observed for a series of compounds.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of halogenated indoline-2,3-dione derivatives. The presence of highly electronegative chlorine and fluorine atoms significantly modifies the electron density distribution across the molecule, which in turn dictates its reactivity.

DFT calculations allow for the mapping of electron density, providing predictions for sites susceptible to nucleophilic or electrophilic attack. For instance, the fluorine atom's high electronegativity tends to increase the electron deficiency of the aromatic ring. Studies on derivatives such as 1-allyl-5-chloroindoline-2,3-dione (B4394322) have utilized DFT calculations with the B3LYP functional and a 6-31G basis set to elucidate reactivity in reactions like 1,3-dipolar cycloadditions. internationaljournalssrg.orginternationaljournalssrg.org Such theoretical studies help to understand the electrophilic/nucleophilic character of the reactants and predict the regioselectivity of the reaction, with results often showing strong consistency with experimental data. internationaljournalssrg.orginternationaljournalssrg.org

Global chemical reactivity descriptors, derived from DFT, offer further insights into the stability and interaction potential of these compounds. researchgate.net These descriptors are crucial for predicting how the molecule will behave in various chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netacs.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required for electronic excitation. researchgate.net

In the context of 5-chloroindoline-2,3-dione derivatives, FMO analysis is used to predict their behavior in reactions. For example, in a 1,3-dipolar cycloaddition study involving 1-allyl-5-chloroindoline-2,3-dione and 4-Chlorobenzaldoxime, DFT calculations were used to determine the HOMO and LUMO energies of the reactants. internationaljournalssrg.orginternationaljournalssrg.org This analysis helps to determine whether the reaction proceeds via a normal or reverse electron demand mechanism. internationaljournalssrg.org

FMO Energies for Reactants in a 1,3-Dipolar Cycloaddition Reaction

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-allyl-5-chloroindoline-2,3-dione | -7.045 | -2.733 | 4.312 | internationaljournalssrg.org |

| 4-Chlorobenzaldoxime | -6.421 | -1.398 | 5.023 | internationaljournalssrg.org |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those using DFT, are indispensable for obtaining detailed mechanistic insights into the reactions of this compound and its analogues. nrel.gov These computational techniques allow for the exploration of reaction pathways, the characterization of transition states (TS), and the determination of activation energies, thereby elucidating the feasibility and selectivity of a given transformation. nrel.govchemrxiv.orgmdpi.com

A prime example is the theoretical study of the 1,3-dipolar cycloaddition reaction between 1-allyl-5-chloroindoline-2,3-dione and a nitrile oxide. internationaljournalssrg.orginternationaljournalssrg.org Such studies can model the entire reaction path, confirming that the reaction proceeds through a concerted, one-step mechanism by identifying a single transition state. mdpi.com The calculations can also explain the complete regioselectivity observed experimentally by comparing the activation energies of the different possible reaction pathways. internationaljournalssrg.orginternationaljournalssrg.orgmdpi.com By analyzing the changes in electron density and bond formation/breaking along the reaction coordinate, a deep understanding of the molecular mechanism can be achieved. mdpi.com

Crystallographic and Spectroscopic Approaches to Structure-Activity Correlation

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive, three-dimensional structural information for molecules, which is essential for understanding structure-activity relationships. While a crystal structure for this compound itself is not prominently available, analysis of closely related derivatives offers significant insights into the molecular geometry and packing of this class of compounds.

For example, the crystal structure of 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione, an analogue of the fluoro-substituted title compound, has been determined. nih.gov Similarly, the structure of 6-chloro-1-phenylindoline-2,3-dione reveals a non-centrosymmetric space group and a significant dihedral angle between the isatin core and the phenyl ring. iucr.orgiucr.org These studies provide precise data on bond lengths, bond angles, and the planarity of the indoline-2,3-dione system. iucr.org This information is crucial for validating computational models and for designing molecules with specific spatial arrangements to optimize interaction with biological targets.

Crystallographic Data for Selected Indoline-2,3-dione Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione | C₁₆H₁₂FNO₃ | Orthorhombic | P b c a | Dihedral angle between indole and benzene ring: 71.60(6)° | nih.goviucr.org |

| 6-Chloro-1-phenylindoline-2,3-dione | C₁₄H₈ClNO₂ | Orthorhombic | P2₁2₁2₁ | Dihedral angle between isatin moiety and phenyl ring: 51.8(1)° | iucr.orgiucr.org |

| trans-bis(5-fluoroindoline-2,3-dione 3-oximato-κ²O²,N³)copper(II) | C₂₆H₁₈CuF₂N₆O₄ | Triclinic | P-1 | Slightly distorted octahedral coordination of Cu(II) ion | iucr.org |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify and analyze hydrogen bonds, halogen bonds, and π–π stacking interactions, which are critical for crystal packing. researchgate.net

Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a 5-Fluoroindoline-2,3-dione Derivative Complex*

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 31.80 | iucr.orgiucr.org |

| H···C / C···H | 24.30 | iucr.orgiucr.org |

| O···H / H···O | 15.20 | iucr.orgiucr.org |

| F···H / H···F | 10.80 | iucr.orgiucr.org |

| C···C | 6.20 | iucr.org |

| N···H / H···N | 4.30 | iucr.org |

*Data for trans-bis(5-fluoroindoline-2,3-dione 3-oximato-κ²O²,N³)copper(II)

Mechanistic Investigations of Biological Activities of 5 Chloro 6 Fluoroindoline 2,3 Dione Derivatives in Research

Enzyme Inhibition Mechanisms

The isatin (B1672199) scaffold is a versatile structure that serves as a foundation for designing inhibitors against a variety of enzymes. The addition of chloro and fluoro groups can enhance the binding affinity and selectivity of these compounds.

Isatin and its derivatives are recognized for their ability to inhibit protein kinases, which are crucial regulators of cellular processes like growth, differentiation, and death. scielo.br The anticancer activity of many isatin-based compounds, such as the FDA-approved drug sunitinib, is rooted in their capacity to inhibit protein kinases. scielo.brnih.gov

Tyrosine Kinase Inhibition: Isatin analogs, including those with halogen substitutions, have been identified as inhibitors of multiple receptor tyrosine kinases (RTKs). nih.govmdpi.com For instance, isatin-hydrazone derivatives have demonstrated inhibitory activity against key RTKs like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com Molecular docking studies suggest that these compounds bind to the ATP-binding site of the kinase domain. Specifically, they can form hydrogen bonds and π-anion interactions with critical residues, such as those in the DFG motif, which is essential for kinase function. mdpi.com The isatin core of Sunitinib is known to be a potential target against Abl Tyrosine Kinase. biointerfaceresearch.com

CDK2 Kinase Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key enzyme in cell cycle progression, and its aberrant activity is linked to various cancers. mdpi.com Isatin-hydrazone derivatives have shown potent inhibitory activity against CDK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar range, comparable to known kinase inhibitors like imatinib. mdpi.com The inhibition of CDK2 is associated with cell cycle arrest, preventing the transition from the G1 to the S phase. nih.govgoogle.com The isatin ring is a reported potential target for CDK2 Kinase. biointerfaceresearch.com

The inhibitory potential of isatin derivatives against various kinases highlights their promise in developing targeted therapies.

Derivatives of 5-Chloro-6-fluoroindoline-2,3-dione have also been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism and other metabolic processes.

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes as they are responsible for breaking down carbohydrates into glucose. The inhibition of α-glucosidase and α-amylase can help control post-meal blood glucose levels. oup.com Studies on (Z)-3,5-dichloro-N'-(5-chloro-2-oxoindolin-3-ylidene)-2-hydroxybenzenesulfonohydrazide derivatives have shown significant inhibitory potential against both α-glucosidase and α-amylase. oup.com The presence of chloro and hydroxyl groups on the benzene (B151609) sulfonamide moiety, along with the chloro-substituted isatin, was found to be crucial for this activity. oup.com One particular analog demonstrated IC₅₀ values of 0.90 ± 0.10 μM for α-glucosidase and 1.10 ± 0.10 μM for α-amylase. oup.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by bacteria like Helicobacter pylori. scielo.br Various heterocyclic compounds, including those based on the isatin scaffold, have been explored as urease inhibitors. researchgate.net Chalcone (B49325) derivatives containing chloro groups have been reported to be effective urease inhibitors. nih.gov For example, a furan (B31954) chalcone derivative with a 2,5-dichloro substitution showed an IC₅₀ value of 16.13 ± 2.45 µM against urease. nih.gov

Below is a data table summarizing the inhibitory activities of some isatin derivatives against these enzymes.

| Compound Class | Enzyme | IC₅₀ (µM) |

| (Z)-3,5-dichloro-N'-(5-chloro-2-oxoindolin-3-ylidene)-2-hydroxybenzenesulfonohydrazide Analogue 11 | α-Glucosidase | 0.90 ± 0.10 |

| (Z)-3,5-dichloro-N'-(5-chloro-2-oxoindolin-3-ylidene)-2-hydroxybenzenesulfonohydrazide Analogue 11 | α-Amylase | 1.10 ± 0.10 |

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | 16.13 ± 2.45 |

Data sourced from scientific literature.

The structural versatility of isatin derivatives allows them to target a diverse array of other enzymes.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma and certain cancers. nih.gov While direct inhibition by this compound is not extensively documented, sulfonamide derivatives, which are a major class of CA inhibitors, have been hybridized with isatin scaffolds. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial drugs. Isatin-based compounds, particularly Schiff base derivatives, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.govnih.govnih.gov These compounds are thought to interact with the active site of the DNA gyrase B subunit. nih.gov The presence of electron-withdrawing groups, such as fluoro and chloro substituents, on the isatin ring has been shown to enhance anti-mycobacterial activity. nih.gov

Glucosamine-6-phosphate Synthase Inhibition: This enzyme is a target for developing antimicrobial and antidiabetic agents. researchgate.netmdpi.com Molecular docking studies of benzoxazole-isatin conjugates have shown favorable interactions with Glucosamine-6-phosphate synthase. biointerfaceresearch.com A compound with a 5-chloro substitution on the isatin ring demonstrated the highest docking score, suggesting strong binding potential. biointerfaceresearch.com

Telomerase Inhibition: Telomerase is an enzyme often reactivated in cancer cells, allowing them to proliferate indefinitely. nih.gov Inhibition of telomerase is a promising strategy for cancer therapy. nih.gov Benzoxazole-isatin conjugates have been evaluated for their interaction with telomerase, with a 5-chloro substituted derivative showing a high docking score, indicating potential inhibitory activity. biointerfaceresearch.com

Monoamine Oxidase (MAO) Inhibition: Isatin itself is a known inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. googleapis.com Derivatives of isatin, particularly those with halogen substitutions, have been studied for their MAO inhibitory properties. nih.govpopline.org

Antimicrobial Action Pathways

The antimicrobial properties of this compound derivatives are a significant area of research, with studies demonstrating activity against a range of bacteria and fungi. The halogen substitutions on the isatin ring are often associated with enhanced antimicrobial efficacy. researchgate.net

Derivatives of fluorinated and chlorinated isatins have shown broad-spectrum antibacterial activity.

Staphylococcus albus and Staphylococcus epidermidis: Research has shown that fluorine-containing indole-2,3-dione derivatives are active against the Gram-positive bacterium Staphylococcus albus. nih.govresearchgate.netjmb.or.kr Similarly, isatin-sulfonamide hybrids have demonstrated activity against Staphylococcus epidermidis. Triazole derivatives of 5-fluoroindoline-2,3-dione have exhibited significant antibacterial potency against S. epidermidis, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 0.0075 µM. googleapis.com

Escherichia coli: As a representative Gram-negative bacterium, E. coli has been a target for many isatin derivatives. researchgate.net Halogenation at the 5th position of the isatin ring has been found to increase activity against E. coli. researchgate.net Triazole derivatives of 5-fluoroindoline-2,3-dione have also shown activity against E. coli with an MIC of 0.0156 µM for one derivative. googleapis.com The mechanism is thought to involve the inhibition of bacterial cell wall synthesis and cell fusion. researchgate.net

Bacillus subtilis: This Gram-positive bacterium is susceptible to isatin-sulfonamide hybrids and triazole derivatives of 5-fluoroindoline-2,3-dione. googleapis.com Certain triazole derivatives showed an MIC of 0.0164 µM against B. subtilis. googleapis.com

Pseudomonas aeruginosa: This opportunistic pathogen is known for its resistance to many antibiotics. mdpi.com However, some triazole derivatives of 5-fluoroindoline-2,3-dione have shown considerable potency against P. aeruginosa, with one compound having an MIC of 0.0156 µM. googleapis.com Halogenated indoles have been shown to have synergistic effects with aminoglycoside antibiotics against P. aeruginosa. mdpi.com

The following table presents the antibacterial activity of some isatin derivatives.

| Compound Class | Bacterial Strain | MIC (µM) |

| 1,2,3-Triazole-5-fluoroindoline-2,3-dione deriv. | Staphylococcus epidermidis | 0.0075 |

| 1,2,3-Triazole-5-fluoroindoline-2,3-dione deriv. | Bacillus subtilis | 0.0164 |

| 1,2,3-Triazole-5-fluoroindoline-2,3-dione deriv. | Escherichia coli | 0.0156 |

| 1,2,3-Triazole-5-fluoroindoline-2,3-dione deriv. | Pseudomonas aeruginosa | 0.0156 |

Data sourced from scientific literature. googleapis.com

In addition to antibacterial properties, isatin derivatives have also demonstrated efficacy against fungal pathogens.

Aspergillus niger: Several studies have reported the antifungal activity of isatin derivatives against A. niger. Triazole derivatives of 5-fluoroindoline-2,3-dione displayed better potency than the standard antifungal drug Fluconazole, with some derivatives having MIC values as low as 0.0075 µmol/mL. researchgate.net

Candida albicans: This opportunistic yeast is a common cause of fungal infections. Isatin derivatives have shown activity against C. albicans. researchgate.net Triazole derivatives of 5-fluoroindoline-2,3-dione demonstrated considerable potency, with MIC values such as 0.0075 µmol/mL, which is comparable to Fluconazole. researchgate.net The mechanisms of action against C. albicans are complex and can involve the evolution of drug resistance strategies by the fungus, such as increased drug efflux and alterations of drug targets. researchgate.net

The antifungal activity data for selected isatin derivatives is summarized in the table below.

| Compound Class | Fungal Strain | MIC (µmol/mL) | Reference Drug (Fluconazole) MIC (µmol/mL) |

| 1,2,3-Triazole-5-fluoroindoline-2,3-dione deriv. | Aspergillus niger | 0.0075 | 0.0102 |

| 1,2,3-Triazole-5-fluoroindoline-2,3-dione deriv. | Candida albicans | 0.0075 | 0.0051 |

Data sourced from scientific literature. researchgate.net

Modulation of Microbial Biological Processes

Limited specific data exists on the modulation of microbial biological processes by this compound derivatives. However, the broader class of fluorinated and chlorinated indoline-2,3-diones, also known as isatins, has demonstrated potential antimicrobial activities.

Research on various fluorinated indole-2,3-dione derivatives has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones were synthesized and screened for their antibacterial effects against Staphylococcus albus and Escherichia coli nih.gov. While this study did not specify the exact 5-chloro-6-fluoro isomer, it highlights the potential of this class of compounds to interfere with bacterial growth. Similarly, derivatives of 5-fluoroindoline-2,3-dione conjugated with triazoles have exhibited antibacterial potency against Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa researchgate.net.

The antifungal potential of related compounds has also been investigated. Triazole derivatives of 5-fluoroindoline-2,3-dione have shown considerable activity against fungal strains such as Aspergillus niger and Candida albicans researchgate.net. Furthermore, a study on 6-chloro-7-fluoroindoline-2,3-dione (B1489576) reported effective antifungal properties against Fusarium oxysporum . The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane, leveraging the electron-withdrawing properties of the halogen substituents smolecule.com.

Table 1: Antimicrobial Activity of Structurally Related Indoline-2,3-dione Derivatives

| Compound/Derivative Class | Microbial Strain | Activity/Observation | Reference |

| 1-Dialkylaminoacetyl-5/6-fluoroindole-2,3-diones | Staphylococcus albus | Antibacterial activity | nih.gov |

| Escherichia coli | Antibacterial activity | nih.gov | |

| 5-Fluoroindoline-2,3-dione-triazole hybrids | Staphylococcus epidermidis | Antibacterial potency | researchgate.net |

| Bacillus subtilis | Antibacterial potency | researchgate.net | |

| Escherichia coli | Antibacterial potency | researchgate.net | |

| Pseudomonas aeruginosa | Antibacterial potency | researchgate.net | |

| Aspergillus niger | Antifungal activity | researchgate.net | |

| Candida albicans | Antifungal activity | researchgate.net | |

| 6-Chloro-7-fluoroindoline-2,3-dione | Fusarium oxysporum | Antifungal activity |

Note: This table presents data for structurally similar compounds, as specific data for this compound derivatives is not available.

Antiproliferative and Apoptotic Mechanisms in Cellular Research Models (Non-Clinical)

The antiproliferative and apoptotic mechanisms of this compound derivatives have not been specifically detailed in the available literature. However, extensive research on other halogenated isatin derivatives provides a framework for their potential anticancer effects.

Studies on structurally similar compounds suggest that fluorinated and chlorinated isatins can induce apoptosis and modulate the cell cycle in cancer cells. For example, research on 1-(2-Chloro-6-fluorobenzyl)-5-fluoroindoline-2,3-dione, a derivative of 5-fluoroindoline-2,3-dione, has shown that it can induce apoptosis in HuTu-80 human duodenum adenocarcinoma cells. This induction of apoptosis is concentration-dependent and involves both early and late apoptotic stages mdpi.com.

Another related compound, 6-bromo-5-chloroindoline-2,3-dione, was found to induce caspase-independent apoptosis in HT29 colon adenocarcinoma cells. This process was characterized by the release of cytochrome c from the mitochondria and the translocation of apoptosis-inducing factor (AIF) to the nucleus smolecule.com.

In terms of cell cycle modulation, derivatives of 5-chloro-indole-2-carboxylate have been shown to arrest the cell cycle at the G1/S phase in MCF7 breast cancer cells . Similarly, imidazo[2,1-b] nih.govsmolecule.comthiadiazole-linked oxindoles, which can be derived from substituted isatins, have been observed to cause an accumulation of cells in the G2/M phase researchgate.net.

The generation of reactive oxygen species (ROS) is a potential mechanism by which halogenated isatins may exert their cytotoxic effects. A study on fluorinated 1-benzylisatins, including a 1-(2-chloro-6-fluorobenzyl)-5-fluoroindoline-2,3-dione derivative, indicated that their cytotoxic action is associated with stimulated ROS production in tumor cells, leading to the disruption of mitochondrial membranes mdpi.comnih.gov. The accumulation of ROS can induce oxidative stress, which in turn can trigger apoptotic pathways.

There is no direct evidence available for the interference of this compound derivatives with specific cellular signaling pathways. However, research on related compounds suggests potential targets. For instance, some quinazoline (B50416) derivatives, which can be synthesized from isatins, have been shown to modulate the ERK pathway google.com. The serine/threonine kinase GSK3 is another potential target, as it is involved in various cellular signaling pathways, including those related to apoptosis acs.org. Furthermore, isatin derivatives have been investigated as inhibitors of various kinases, which are crucial components of many signaling cascades involved in cell proliferation and survival mdpi.com.

The interaction with tubulin and the disruption of microtubule dynamics is a well-established anticancer mechanism for many compounds. While no specific studies on the interaction of this compound with tubulin are available, derivatives of the isatin scaffold have been explored as tubulin polymerization inhibitors. For example, imidazo[2,1-b] nih.govsmolecule.comthiadiazole-linked oxindoles, synthesized from substituted isatins, have been shown to inhibit tubulin assembly and exhibit potent anti-proliferative activity researchgate.net. These compounds can bind to the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule formation, G2/M cell cycle arrest, and ultimately apoptosis researchgate.netmdpi.com.

Table 2: Antiproliferative and Apoptotic Mechanisms of Structurally Related Indoline-2,3-dione Derivatives

| Compound/Derivative Class | Cell Line | Mechanism | Reference |

| 1-(2-Chloro-6-fluorobenzyl)-5-fluoroindoline-2,3-dione | HuTu-80 | Induction of apoptosis, ROS generation | mdpi.comnih.gov |

| 6-Bromo-5-chloroindoline-2,3-dione | HT29 | Caspase-independent apoptosis, Cytochrome c release | smolecule.com |

| 5-Chloro-indole-2-carboxylate derivatives | MCF7 | Cell cycle arrest (G1/S phase) | |

| Imidazo[2,1-b] nih.govsmolecule.comthiadiazole-linked oxindoles | Various | G2/M phase cell cycle arrest, Tubulin polymerization inhibition | researchgate.net |

Note: This table presents data for structurally similar compounds, as specific data for this compound derivatives is not available.

Antiviral Action Mechanisms (Non-Clinical)

Specific research on the antiviral action mechanisms of this compound is not currently available in the public domain. However, the isatin scaffold is known to be a "privileged structure" in medicinal chemistry, and various derivatives have been investigated for their antiviral properties.

Studies on 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have demonstrated activity against several viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV) aablocks.com. The proposed mechanism for some of these derivatives involves binding to viral glycoproteins, such as HSV-1 glycoprotein (B1211001) B and D aablocks.com.

Furthermore, other isatin derivatives have been synthesized and evaluated for their potential against various viruses, including HIV nih.gov. For instance, 3'-fluoro-2',3'-dideoxy-5-chlorouridine, a fluorinated and chlorinated nucleoside analogue, emerged as a selective inhibitor of HIV-1 replication nih.gov. While these compounds are structurally distinct from this compound, they underscore the potential of halogenated heterocyclic compounds in antiviral drug discovery.

Inhibition of Viral Replication (e.g., HIV-1 Reverse Transcriptase, Chikungunya Virus)

The isatin scaffold is a key component in the design of novel antiviral agents. Research has demonstrated that specific derivatives exhibit potent inhibitory effects against various viruses by targeting crucial enzymes and proteins involved in the viral life cycle.

HIV-1 Reverse Transcriptase Inhibition: Derivatives of isatin have been identified as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Unlike nucleoside inhibitors that compete with natural nucleotides, NNRTIs bind to a distinct, allosteric hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This binding induces a conformational change in the enzyme, which ultimately blocks the chemical reaction of DNA polymerization without preventing the binding of nucleotides. nih.gov

One notable example is the development of isatin-based compounds that act as allosteric inhibitors of HIV-1 RT. researchgate.net For instance, studies on isatin-β-thiosemicarbazone derivatives have shown they can inhibit viral replication with significant efficacy. nih.gov Furthermore, compounds such as 5-chloroisatin (B99725) thiosemicarbazone derivatives have been synthesized and investigated for their anti-HIV activity. dntb.gov.uamdpi.com These findings underscore the potential of the 5-chloro-isatin framework as a building block for potent HIV-1 RT inhibitors. researchgate.net

Chikungunya Virus Inhibition: The antiviral activity of isatin derivatives extends to arboviruses like the Chikungunya virus (CHIKV). researchgate.net A specific hybrid molecule, 1-[(2-methylbenzimidazol-1-yl) methyl]-2-oxo-indolin-3-ylidene] amino] thiourea (B124793) (MBZM-N-IBT), which incorporates an isatin-β-thiosemicarbazone moiety, has demonstrated significant anti-CHIKV properties. nih.gov

Mechanistic studies revealed that this compound inhibits CHIKV at multiple stages of its life cycle. nih.gov It was shown to reduce the formation of infectious viral particles by over 75%. nih.gov Furthermore, it significantly diminished the synthesis of viral RNA and the expression of both structural and non-structural viral proteins. nih.govnih.gov For example, the synthesis of viral RNA for the nsP2 and E1 proteins was reduced by 65.53% and 23.71%, respectively, while the levels of nsP2 and E2 proteins were reduced by 97%. nih.gov This broad activity suggests that the compound may have multiple targets within the viral replication machinery. nih.gov

Mechanisms of Anti-Inflammatory Activity

The anti-inflammatory properties of isatin derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. ias.ac.in These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is an inducible enzyme whose expression increases at sites of inflammation. nih.gov

Research has focused on developing selective COX-2 inhibitors to achieve anti-inflammatory effects while minimizing the gastric side effects associated with the inhibition of COX-1 by traditional nonsteroidal anti-inflammatory drugs (NSAIDs). ias.ac.innih.gov Isatin derivatives have emerged as promising candidates in this area. Studies on various cyclic imides and other related structures have shown that these compounds can exhibit high selectivity for COX-2 over COX-1. nih.gov

The specific substitutions on the isatin ring play a crucial role in this activity. For example, some Schiff base derivatives of isatin have been shown to possess anti-inflammatory activity by targeting COX and lipoxygenase enzymes. cibtech.org The anti-inflammatory effect is often assessed using models like carrageenan-induced paw edema, where the compounds demonstrate a significant reduction in inflammation. cibtech.org While direct studies on this compound are limited, the presence of electron-withdrawing halogen atoms is a feature often associated with enhanced anti-inflammatory potency in related heterocyclic compounds.

Mechanisms of Neurobiological Activity